REACTION_CXSMILES
|
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.I[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22]>>[CH2:9]([O:8][P:4]([O:5][CH2:6][CH3:7])([CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH2:12])=[O:3])[CH3:10]
|
Name
|
|
Quantity
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12.2 mL
|
Type
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reactant
|
Smiles
|
C(C)OP(OCC)OCC
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Name
|
|
Quantity
|
2 g
|
Type
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reactant
|
Smiles
|
ICCCCCCCCCC=C
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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at reflux for 15 h
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Duration
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15 h
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Type
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CUSTOM
|
Details
|
The excess triethylphosphite was removed by distillation
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Type
|
WASH
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Details
|
the remaining residue submitted to flash chromatography (SiO2, 5×15 cm, 25-50% ethyl acetate-hexanes gradient elution)
|
Type
|
CUSTOM
|
Details
|
to afford 4 (1.30 g, 2.1 g theoretical, 62%) as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)OP(=O)(CCCCCCCCCC=C)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |